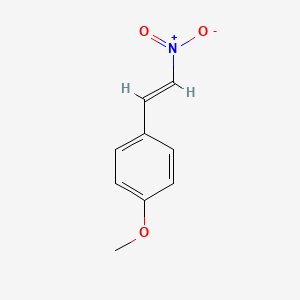

4-Methoxy-beta-nitrostyrene

描述

Historical Perspectives and Initial Synthesis Routes

The synthesis of nitrostyrenes, including 4-methoxy-beta-nitrostyrene (B1199639), has been a cornerstone of organic synthesis for many years. The most common and historically significant method for its preparation is the Henry reaction, also known as the nitroaldol reaction. rsc.orgresearchgate.net This reaction involves the condensation of an aromatic aldehyde, in this case, 4-methoxybenzaldehyde (B44291), with a nitroalkane, typically nitromethane (B149229), in the presence of a base. rsc.orggoogle.com

Early methods often utilized alkali metal hydroxides or primary aliphatic amines as catalysts. orgsyn.org While effective, these conventional methods could be slow, sometimes requiring several days for the reaction to reach completion. orgsyn.org A typical procedure involves reacting 4-methoxybenzaldehyde with nitromethane and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. google.commdpi.com Another approach involves using a base like sodium hydroxide (B78521) in methanol (B129727) at a controlled temperature. orgsyn.org

Over the years, refinements to the Henry reaction have been developed to improve yields and reduce reaction times. These include the use of different catalysts and reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) has been shown to dramatically shorten reaction times from hours to minutes compared to conventional heating methods. rsc.org

A comparison of conventional and microwave-assisted synthesis is detailed below:

| Feature | Conventional Method | Microwave-Assisted Method |

| Reactants | 4-hydroxy-3-methoxybenzaldehyde, nitromethane, ammonium acetate | 4-hydroxy-3-methoxybenzaldehyde, nitromethane, ammonium acetate |

| Reaction Time | 6 hours (with prolonged heating periods of 7-36 hours reported for similar reactions) rsc.org | 5 minutes rsc.org |

| Conditions | Reflux in an oil bath rsc.org | Heating to 150 °C in a microwave reactor rsc.org |

| Work-up | Cooling, potential for crystallization over time, and removal of excess nitromethane via rotary evaporation rsc.org | Direct removal of excess nitromethane via rotary evaporator rsc.org |

Significance of the Nitrostyrene (B7858105) Scaffold in Synthetic Organic Chemistry

The nitrostyrene scaffold is a highly versatile and reactive building block in synthetic organic chemistry. rsc.org Its significance stems from the presence of two key functional groups: the nitro group and the carbon-carbon double bond, which are in conjugation. This arrangement makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles in what is known as a Michael addition. chemicalbook.comsigmaaldrich.com

The reactivity of the nitrostyrene scaffold allows for its conversion into a wide array of other useful functional groups and molecular frameworks. The nitro group itself can be reduced to various functionalities, including amines, hydroxylamines, and oximes. rsc.orgresearchgate.net This versatility makes nitrostyrenes, including the 4-methoxy derivative, important precursors for the synthesis of more complex molecules. wikipedia.org

The applications of the nitrostyrene scaffold in synthesis include:

Precursors to Phenethylamines: Reduction of the nitro group to an amine is a common strategy for synthesizing substituted phenethylamines. wikipedia.orgmdma.chaau.dk

Heterocyclic Synthesis: Nitrostyrenes are used in the construction of various heterocyclic compounds like chromenes, benzofurans, and lactams. researchgate.netresearchgate.net

Denitrative Cross-Coupling Reactions: The nitro group can be replaced in cross-coupling reactions to form new carbon-carbon bonds, leading to the synthesis of stilbenes and chalcones. mdpi.com

Overview of Key Research Areas in this compound Chemistry

Research involving this compound is diverse, primarily leveraging its utility as a synthetic intermediate.

One significant area of research is its use as a precursor in the synthesis of biologically active molecules. For example, it is a starting material for the preparation of 4-methoxy-beta-phenylethylamine. google.com The reduction of this compound is a key step in these synthetic pathways. Various reducing agents have been explored for this transformation, including zinc powder in hydrochloric acid and catalytic hydrogenation over palladium on charcoal. google.commdma.ch

Another research focus is its participation in Michael addition reactions. It can act as a Michael acceptor in the synthesis of complex molecules, including proline-based chiral ionic liquid catalysts. chemicalbook.comsigmaaldrich.com

Furthermore, the electronic properties of this compound, influenced by the electron-donating methoxy (B1213986) group, are of interest. Studies have investigated how this substitution affects the reactivity and biological activity of the nitrostyrene scaffold. For instance, the methoxy group has been shown to enhance the vasorelaxant potency of the nitrostyrene core in studies on rat aortas. frontiersin.org

Recent research has also explored its use in the synthesis of derivatives with potential anticancer properties. While this article does not delve into biological effects, the synthesis of compounds like 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene highlights the ongoing efforts to modify the this compound structure to create new chemical entities. nih.gov

| Research Area | Key Transformation | Example Application |

| Synthesis of Phenethylamines | Reduction of the nitro group | Preparation of 4-methoxy-beta-phenylethylamine google.com |

| Michael Additions | Acting as a Michael acceptor | Synthesis of proline-based chiral ionic liquid catalysts chemicalbook.comsigmaaldrich.com |

| Medicinal Chemistry Synthesis | Structural modification and derivatization | Synthesis of 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene nih.gov |

| Materials Science | Guest molecule in co-crystal formation | Formation of co-crystal phases with syndiotactic polystyrene chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879773 | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3179-10-0, 5576-97-6 | |

| Record name | 3179-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Methoxy Beta Nitrostyrene and Its Derivatives

Classical Organic Synthetic Routes to 4-Methoxy-beta-nitrostyrene (B1199639)

Traditional methods for synthesizing this compound often involve condensation reactions that form the characteristic carbon-carbon double bond of the styrenic system.

Nitroaldol Condensation (Henry Reaction) Approaches

The Henry reaction, or nitroaldol condensation, stands as a cornerstone for the synthesis of β-nitrostyrenes. google.comsemanticscholar.org This reaction involves the base-catalyzed condensation of an aldehyde, in this case, 4-methoxybenzaldehyde (B44291), with a nitroalkane, typically nitromethane (B149229). mdpi.comscirp.org

The efficiency of the Henry reaction for producing this compound is highly dependent on the reaction conditions and the choice of catalyst. A variety of catalysts have been explored to improve yields and reaction times. While bases like alcoholic potassium hydroxide (B78521) have been used, they can lead to poor results with substituted benzaldehydes. mdma.ch Primary amines, such as methylamine (B109427) and benzylamine, have been shown to enhance reaction kinetics.

The use of ammonium (B1175870) acetate (B1210297) in glacial acetic acid has proven to be a generally useful and effective catalytic system. mdma.chrsc.org For instance, the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid can be carried out by refluxing the mixture. google.commdpi.com Optimization studies have shown that the molar ratio of reactants and catalyst is crucial. For example, a specific protocol involves a molar ratio of 4-methoxybenzaldehyde to nitromethane to ammonium acetate to glacial acetic acid of 1:2.2 ~ 2.8:1.2 ~ 1.5:9 ~ 9.5. google.com Another approach involves reacting 3,4-dimethoxybenzaldehyde (B141060) with nitromethane and ammonium acetate in glacial acetic acid, yielding light yellow crystals. mdpi.com

Conventional heating methods for the synthesis of β-nitrostyrene derivatives often require prolonged reaction times, sometimes ranging from 7 to 36 hours, and a significant excess of the nitroalkane. rsc.org In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, simplified work-up procedures, and increased product yields. rsc.orgresearchgate.net

A direct comparison between conventional and microwave-assisted methods for a related compound, 4-hydroxy-3-methoxy-β-nitrostyrene, highlights these advantages. The conventional method, involving refluxing the reactants for 6 hours, can be significantly accelerated. rsc.org Under microwave irradiation at 150 °C, the reaction time can be reduced to just 5 minutes. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a β-Nitrostyrene Derivative rsc.org

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 6 hours | 5 minutes |

| Temperature | Reflux | 150 °C |

| Catalyst | Ammonium acetate | Ammonium acetate |

This data clearly demonstrates the efficiency gains offered by microwave-assisted synthesis.

Claisen-Schmidt Condensation Procedures for Nitrostyrene (B7858105) Derivatives

The Claisen-Schmidt condensation is another classical method for forming α,β-unsaturated ketones, which are structurally related to nitrostyrenes. itb.ac.idrsc.org This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst. itb.ac.id While not a direct route to this compound itself, it is a key method for synthesizing derivatives. For instance, p-methoxybenzaldehyde can be reacted with various ketones like acetophenone, ethyl methyl ketone, and acetone (B3395972) via microwave-assisted Claisen-Schmidt condensation to produce p-methoxystyryl ketone derivatives. doaj.orgresearchgate.net

The reaction is sensitive to substituents on the aromatic aldehyde. The presence of a nitro group on the benzaldehyde (B42025), for example, can hinder the Claisen-Schmidt condensation when using a base catalyst, suggesting a preference for an acid catalyst in such cases. jocpr.com

Catalytic Strategies in this compound Synthesis

The choice of catalyst is a critical factor influencing the outcome of the synthesis of this compound.

Role of Ammonium Acetate Catalysis

Ammonium acetate is a widely employed and effective catalyst for the synthesis of β-nitrostyrenes, including this compound. mdma.chmdpi.com It is often used in conjunction with glacial acetic acid as the solvent. mdma.chrsc.org The general procedure involves refluxing the aromatic aldehyde and nitroalkane with ammonium acetate in acetic acid. mdma.ch This method has been found to be more broadly applicable and often provides better yields compared to other catalysts like methylamine, particularly for reactions involving nitroethane and 1-nitropropane. mdma.ch

For the synthesis of (E)-1-methoxy-4-(2-nitrovinyl)benzene, a typical procedure involves refluxing 4-methoxybenzaldehyde and nitromethane in acetic acid with ammonium acetate for several hours, resulting in a 75% yield. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Methoxy Beta Nitrostyrene

Michael Addition Reactions Involving 4-Methoxy-beta-nitrostyrene (B1199639)

The activated double bond in this compound makes it an excellent substrate for Michael addition reactions, a class of conjugate additions fundamental to carbon-carbon bond formation.

Function as a Michael Acceptor

This compound readily serves as a Michael acceptor, reacting with a variety of nucleophiles. chemicalbook.comchemdad.comlookchem.com The electron-withdrawing nitro group polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic applications, including the synthesis of proline-based chiral ionic liquid catalysts. chemicalbook.comchemdad.comlookchem.com In these syntheses, this compound's role as a Michael acceptor is crucial for constructing the desired catalytic framework. lookchem.com

Asymmetric Michael Additions and Enantioselective Synthesis

The Michael addition of nucleophiles to this compound can be rendered asymmetric through the use of chiral catalysts, leading to the formation of enantiomerically enriched products. csic.eswikipedia.org Organocatalysts, particularly those derived from primary amines and thioureas, have proven effective in catalyzing the asymmetric Michael addition of ketones, such as acetone (B3395972), to β-nitrostyrenes, including the 4-methoxy derivative. csic.eswikipedia.org For instance, the use of bifunctional primary amine thiourea (B124793) catalysts can lead to high yields and enantiomeric excesses (ee) of the Michael adducts. csic.es The reaction conditions, such as catalyst concentration, can significantly influence the stereochemical outcome. csic.es

Novel organocatalysts derived from natural products like D-isomannide have also been explored for the asymmetric Michael addition of acetone to trans-β-nitrostyrenes. While these catalysts have shown moderate enantioselectivities with this compound, they highlight the potential for developing new catalytic systems. semanticscholar.org Calix researchgate.netarene-based chiral thiourea catalysts have also been employed, achieving high yields and moderate to good enantioselectivities in the Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes. beilstein-journals.org The electronic properties of the substituent on the aromatic ring of the nitrostyrene (B7858105) can influence the enantioselectivity of the reaction. beilstein-journals.org

Table 1: Asymmetric Michael Addition of Acetone to trans-4-Methoxy-β-nitrostyrene

| Catalyst | Additive (mol%) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Primary Amine Thiourea | Acetic Acid (10) | 76 | 96 | csic.es |

| Isomannide-derived Diamine | Acetic Acid (20) | 51 | 40 | semanticscholar.org |

| Calix researchgate.netthiourea Derivative | - | 98 | 63 | beilstein-journals.org |

Reactions with Carbapenam (B8450946) Intermediates

trans-4-Methoxy-β-nitrostyrene participates in Michael reactions with carbapenam intermediates. chemicalbook.comchemdad.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com This reactivity is significant in the synthesis of complex molecules within the carbapenem (B1253116) class of antibiotics. The addition of the carbapenam nucleophile to the activated double bond of this compound is a key step in building the intricate molecular architecture of these compounds. lookchem.com

Cycloaddition Reactions

This compound also engages in cycloaddition reactions, where it acts as a dienophile, reacting with dienes to form cyclic adducts.

Diels-Alder Reactions with Cyclic Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. While research has extensively covered the Diels-Alder reactions of β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene, leading to monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes respectively, the reactivity of this compound in similar transformations has been explored to a lesser extent. nih.govbeilstein-journals.org However, trans-4-methoxy-β-nitrostyrene has been used as a dienophile in asymmetric Diels-Alder reactions with chiral 2-amido-1,3-dienes, yielding the desired cycloadducts in moderate to good yields. acs.org

Stereochemical Outcomes in Cycloaddition Processes

The stereochemistry of cycloaddition reactions is governed by the principles of orbital symmetry. libretexts.org In a thermal [4+2] cycloaddition like the Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile occurs in a suprafacial-suprafacial manner. youtube.com This concerted mechanism dictates the stereochemistry of the resulting cyclic product. libretexts.org In the case of asymmetric Diels-Alder reactions involving this compound and chiral dienes, a clear trend of diastereoselectivity is often observed, although the diastereomers may not always be separable by standard chromatographic techniques. acs.org The nature of the diene and the reaction conditions play a crucial role in determining the diastereomeric ratio of the products. acs.org

Co-crystallization Phenomena and Material Science Applications

Recent research has unveiled the intriguing capability of this compound to form co-crystals with syndiotactic polystyrene (sPS). This phenomenon is driven by the specific molecular interactions between the guest molecule, this compound, and the polymer host, sPS. The formation of these co-crystalline phases is a testament to the versatility of sPS in creating novel materials with tailored properties. The process involves the inclusion of the nitrostyrene derivative within the crystalline structure of the polymer, leading to a hybrid material with unique characteristics.

The co-crystallization process is influenced by several factors, including the concentration of the guest molecule and the crystallization conditions of the polymer. The resulting co-crystal phases exhibit distinct thermal and structural properties compared to the pure polymer. This interaction opens up new avenues for the development of advanced polymer composites with enhanced functionalities.

The formation of co-crystalline films of sPS with this compound holds significant promise for applications in the field of photonics. The incorporation of the optically active this compound into the polymer matrix can impart novel optical properties to the resulting films. These properties can be fine-tuned by controlling the concentration and orientation of the guest molecules within the polymer host.

The ordered arrangement of the chromophores within the co-crystalline structure can lead to enhanced nonlinear optical (NLO) responses, making these materials suitable for applications in optical switching, frequency conversion, and other photonic devices. The development of such polymer co-crystalline films represents a significant step towards the creation of low-cost, processable materials for advanced optical technologies.

Electrochemical Reaction Mechanisms and Pathways

The electrochemical behavior of this compound has been a subject of investigation to understand its redox properties and potential transformation pathways. Studies have shown that the nitro group of the molecule is electrochemically active and can undergo reduction reactions. The specific mechanisms and products of these reactions are dependent on the electrochemical conditions, such as the solvent, electrolyte, and electrode material.

Understanding the electrochemical reaction mechanisms is crucial for potential applications in electrosynthesis, where specific functional groups can be selectively transformed, and in the development of electrochemical sensors. The insights gained from these studies contribute to the broader knowledge of the reactivity of nitroalkenes.

Phosphite Addition Reactions and Theoretical Investigations

The addition of phosphites to this compound represents a significant synthetic transformation. This reaction, often a Michael-type addition, allows for the formation of new carbon-phosphorus bonds, leading to the synthesis of functionalized organophosphorus compounds. These products can have potential applications in various fields, including medicinal chemistry and materials science.

Theoretical investigations, employing computational chemistry methods, have been instrumental in elucidating the mechanism of these addition reactions. These studies provide valuable insights into the transition states, reaction energies, and the factors governing the stereoselectivity of the reaction. The synergy between experimental and theoretical approaches is key to optimizing these synthetic routes and designing novel phosphonate (B1237965) derivatives.

Spectroscopic Characterization and Conformational Analysis of 4 Methoxy Beta Nitrostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 4-Methoxy-beta-nitrostyrene (B1199639), ¹H NMR provides explicit information about the arrangement of protons.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals that correspond to the methoxy (B1213986), aromatic, and vinylic protons in the molecule. rsc.org A sharp singlet is observed for the three protons of the methoxy group (–OCH₃). rsc.org The aromatic protons on the benzene (B151609) ring appear as a set of doublets, characteristic of a para-substituted ring system. rsc.org Crucially, the two protons on the carbon-carbon double bond (vinylic protons) also present as doublets, with a large coupling constant (J) that is indicative of their stereochemical relationship. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 3.87 | Singlet | - | 3H | Methoxy (–OCH₃) protons |

| 6.97 | Doublet | 8.5 Hz | 2H | Aromatic protons ortho to –OCH₃ |

| 7.50 & 7.98 | Doublet | 13.7 Hz | 1H + 1H | Vinylic protons (–CH=CH–) |

Data sourced from a study on nitrostyrene (B7858105) synthesis. rsc.org

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

The molecular formula of this compound is C₉H₉NO₃, corresponding to a molecular weight of 179.17 g/mol . nih.govnist.gov In its mass spectrum, the molecular ion peak (M⁺•) is expected at m/z 179. The fragmentation of the molecular ion is influenced by the stability of the resulting cations and neutral radicals. uni-saarland.de Common fragmentation pathways for this molecule include the loss of the nitro group (–NO₂, 46 amu) or the methoxy group (–OCH₃, 31 amu).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 179 | [C₉H₉NO₃]⁺• | (Molecular Ion) |

| 162 | [C₉H₈O₂]⁺• | •OH |

| 148 | [C₈H₆NO₂]⁺ | •OCH₃ |

| 133 | [C₉H₉O]⁺ | •NO₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features.

The most prominent bands are associated with the nitro group (NO₂), which exhibits strong symmetric and asymmetric stretching vibrations. libretexts.org Other significant absorptions include the stretching of the alkene C=C bond, the aromatic C=C bonds within the benzene ring, and the C–O bond of the ether linkage. libretexts.org

Table 3: FT-IR Absorption Bands for Functional Groups in this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~3100-3000 | Medium | Aromatic C–H | Stretch |

| ~1600 & ~1475 | Medium-Strong | Aromatic C=C | Stretch |

| ~1635 | Medium | Alkene C=C | Stretch |

| ~1510 | Strong | Nitro (NO₂) | Asymmetric Stretch |

| ~1340 | Strong | Nitro (NO₂) | Symmetric Stretch |

Raman Spectroscopy and Vibrational Studies

Raman spectroscopy, like FT-IR, provides information about molecular vibrations. It is particularly useful for studying conjugated and symmetric systems. bohrium.comuc.pt A complete conformational analysis of β-nitrostyrene and its derivatives has been carried out using Raman spectroscopy combined with theoretical calculations. bohrium.comuc.ptresearchgate.net

The conformational behavior of these compounds is primarily dictated by the stabilizing effect of π-electron delocalization across the molecule. bohrium.comuc.pt The Raman spectrum displays characteristic bands for the nitro group, the C=C double bond, and the aromatic ring. bohrium.com The planarity of the system is crucial for this delocalization.

Raman spectroscopy can effectively differentiate between β-nitrostyrene derivatives, such as this compound, and their β-methyl-β-nitrostyrene counterparts. bohrium.comuc.pt The introduction of a methyl group at the β-position creates steric hindrance, which can force the molecule to deviate from planarity. researchgate.net This distortion disrupts the π-conjugation, leading to noticeable shifts in the vibrational frequencies of the C=C double bond and the nitro group in the Raman spectrum. bohrium.com These spectral differences serve as a reliable method for distinguishing between these closely related structures.

Conformational Analysis and Stereochemical Characterization

The conformation of nitrostyrenes is largely influenced by the balance between steric effects and electronic conjugation. bohrium.com For this compound, a planar conformation is favored, as it allows for maximum overlap of p-orbitals and extensive π-electron delocalization across the aromatic ring, the vinyl bridge, and the electron-withdrawing nitro group. uc.ptresearchgate.net This planarity is a key feature of its ground-state structure.

Nitrostyrenes can exist as two geometric isomers: E (trans) and Z (cis), referring to the relative orientation of the substituents across the double bond. It has been shown that nitrostyrenes predominantly exist in the more stable E (trans) configuration, where the bulky phenyl and nitro groups are on opposite sides of the double bond. uc.pt

This stereochemistry is definitively confirmed by ¹H NMR spectroscopy. The magnitude of the coupling constant (J) between the two vinylic protons is diagnostic of the isomer. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans arrangement. In the spectrum of this compound, the observed coupling constant for the vinylic protons is 13.7 Hz, which unequivocally confirms that the compound exists as the E-isomer. rsc.org

Influence of Pi-Electron Delocalization on Conformational Behavior

The conformational landscape of this compound is fundamentally governed by the extensive network of π-electrons that extends across the molecule. This delocalization, a stabilizing electronic effect, is the primary determinant of the molecule's preferred spatial arrangement. The structure comprises a para-substituted benzene ring, an ethylenic bridge (-CH=CH-), and a nitro group (-NO2), forming a conjugated system where p-orbitals can overlap. The tendency to maximize this overlap dictates the molecule's conformation, favoring planar or near-planar geometries.

Research on β-nitrostyrene derivatives confirms that their conformational behavior is mainly determined by the stabilizing effect of π-electron delocalization. All conformers of related molecules have been found to display a planar or quasi-planar geometry. This planarity allows for effective conjugation through the entire molecular framework, from the electron-donating methoxy group to the electron-withdrawing nitro group.

The presence of the methoxy group (-OCH3) at the para position of the benzene ring plays a significant role in enhancing this electronic delocalization. As an electron-donating group, it pushes electron density into the aromatic ring, which is then relayed through the vinyl bridge to the strongly electron-withdrawing nitro group. This "push-pull" electronic effect creates a significant charge-transfer character in the molecule. Quantum-chemical calculations and resonance Raman spectroscopy studies on a series of para-substituted trans-β-nitrostyrenes, including the 4-methoxy derivative, have shown a clear correlation between the electron-donating power of the substituent and changes in the vibrational frequencies of the nitro (νs(NO2)) and vinyl (ν(C=C)) groups, directly probing the extent of electronic delocalization.

While π-electron delocalization provides a strong driving force for planarity, this can be counteracted by steric hindrance. If bulky substituents are introduced, steric repulsion can force parts of the molecule to twist out of the plane, disrupting the ideal p-orbital overlap. Although this compound itself is expected to be largely planar, studies on closely related compounds illustrate this principle. For instance, the crystal structure of (E)-1-(4-methoxyphenyl)-2-nitropropene , which has an additional methyl group on the vinyl bridge, reveals a non-planar structure. The dihedral angle between the nitropropene and methoxyphenyl groups in this molecule is 27.1°. This deviation from planarity is a direct consequence of the steric strain introduced by the methyl group, which overrides some of the stabilizing energy gained from perfect conjugation.

Computational studies involving ab initio molecular orbital calculations are instrumental in quantifying the energetic landscape of these conformations. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformers and the energy barriers to rotation.

Interactive Data Table: Representative Torsional Angles and Relative Energies for Substituted Styrenes

| Conformer | Dihedral Angle 1 (Ring-Vinyl) (°) | Dihedral Angle 2 (Vinyl-Nitro) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Planar | ~0 | ~180 | 0.00 | >95 |

| Twisted 1 | ~30 | ~150 | 1.5 - 3.0 | <5 |

| Twisted 2 | ~60 | ~120 | > 5.0 | <1 |

| Orthogonal | ~90 | ~90 | High (Rotational Barrier) | ~0 |

Note: This table is illustrative. The values represent typical findings for conjugated systems where planar conformations are strongly favored due to π-electron delocalization.

Detailed Research Findings:

Planarity and Stability: The lowest energy conformers are those that maximize the planarity of the conjugated system, thereby maximizing the stabilizing effect of π-electron delocalization.

Electron-Donating/Withdrawing Groups: The extent of delocalization and the strength of the preference for planarity are modulated by the substituents on the benzene ring. Strong electron-donating groups, like the methoxy group, enhance the charge-transfer character and reinforce the planarity of the system.

Steric Effects: Deviations from planarity are primarily caused by steric hindrance. Even in systems with strong electronic driving forces for planarity, sufficiently large substituents can induce significant torsional strain, leading to twisted, higher-energy conformations. For unsubstituted β-nitrostyrene, an almost perfect planarity is observed, but upon substitution, the aromatic ring can become tilted relative to the side chain.

Advanced Applications of 4 Methoxy Beta Nitrostyrene in Organic Synthesis

Precursor in the Synthesis of Diverse Nitrogen-Containing Compounds

4-Methoxy-beta-nitrostyrene (B1199639) serves as a versatile building block in organic synthesis due to the reactivity of its nitro group and activated carbon-carbon double bond. This allows for its conversion into a wide array of nitrogenous compounds through various synthetic methodologies.

Formation of Amines and Hydroxylamines

The reduction of β-nitrostyrenes is a well-established method for the synthesis of phenethylamines. The electron-withdrawing nature of the nitro group facilitates the reduction of both the alkene and the nitro functional group to yield the corresponding saturated amine.

The reduction of the nitro group is understood to be a stepwise process, which can yield hydroxylamine (B1172632) intermediates before proceeding to the final amine. nih.gov For instance, the reduction of a similar compound, 2-nitro-1-phenyl-prop-1-ene, with borane (B79455) (BH3) resulted in the formation of amphetamine as the major product (80%) alongside 1-phenyl-propan-2-hydroxylamine (20%), illustrating the potential to isolate hydroxylamine intermediates under specific conditions. nih.gov

A variety of reducing agents can be employed to effect this transformation, with the choice of reagent influencing the reaction conditions and final product yields. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent frequently used for the complete reduction of nitrostyrenes to their corresponding amines. semanticscholar.org This method is considered a standard procedure for synthesizing variously substituted phenethylamines. researchgate.net More recent methodologies have focused on milder and more operationally simple reagents. One such method employs a sodium borohydride (B1222165) (NaBH4) and copper(II) chloride (CuCl2) system, which can reduce substituted β-nitrostyrenes to phenethylamines in 10 to 30 minutes under mild conditions. researchgate.netwikipedia.org

| Reducing Agent/System | Product Type | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Amine | semanticscholar.org |

| Sodium Borohydride (NaBH4) / Copper(II) Chloride (CuCl2) | Amine | researchgate.netwikipedia.org |

| Borane (BH3) | Amine and Hydroxylamine | nih.gov |

Derivatization to Ketoximes and Aldoximes

Conjugated nitroolefins, such as this compound, are valuable starting materials for synthesizing aldoximes and ketoximes. nih.gov A direct route for this transformation involves the use of chromium(II) chloride. This reagent rapidly reduces β-aryl, α,β-unsaturated nitroalkenes to their corresponding oximes at room temperature. nih.gov

The reaction is particularly effective for producing ketoximes. For example, the reduction of β-methyl-β-nitrostyrene with chromium(II) chloride yields phenylacetone (B166967) oxime in 70% yield. nih.gov The reduction of β-nitrostyrene itself, which would produce an aldoxime, is also possible but can be accompanied by significant polymerization of the starting material. nih.gov The general procedure involves adding a solution of the nitrostyrene (B7858105) in a solvent like tetrahydrofuran (B95107) (THF) to a mixture of chromium(II) chloride in aqueous hydrochloric acid. nih.gov

| Nitrostyrene Substrate | Product | Yield | Reference |

|---|---|---|---|

| β-Nitrostyrene | Phenylacetaldoxime | 15% | nih.gov |

| β-Methyl-β-nitrostyrene | Phenylacetone oxime | 70% | nih.gov |

An alternative, though less direct, pathway to carbonyl compounds and their oxime derivatives is the Nef reaction. mdma.ch This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone. wikipedia.orgmdma.ch To apply this to this compound, the carbon-carbon double bond would first need to be selectively reduced to form the corresponding nitroalkane, 1-(4-methoxyphenyl)-2-nitroethane. This saturated intermediate could then be subjected to the acidic hydrolysis conditions of the Nef reaction to produce 4-methoxyphenylacetaldehyde, which can subsequently be converted to the aldoxime. mdma.ch

Pyrrole (B145914) Derivative Synthesis via Multicomponent Reactions

β-Nitrostyrene and its derivatives are effective starting materials for the synthesis of heterocyclic compounds like pyrroles through multicomponent reactions (MCRs). nih.govorganic-chemistry.org MCRs are highly efficient processes that combine three or more reactants in a single step, offering advantages such as high atom economy and reduced waste. organic-chemistry.org

A prominent example is the Barton-Zard pyrrole synthesis, which produces substituted pyrroles by condensing a nitroalkene with an α-isocyanide, typically an isocyanoester, in the presence of a base. mdma.chCurrent time information in Baguio, PH. The reaction mechanism involves a sequence of steps: a Michael-type addition of the isocyanide enolate to the nitrostyrene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and a final tautomerization to yield the aromatic pyrrole ring. mdma.ch

| Reaction Name | Key Reactants | Product | Reference |

|---|---|---|---|

| Barton-Zard Pyrrole Synthesis | Nitroalkene (e.g., this compound), α-Isocyanoester, Base | Substituted Pyrrole | mdma.chCurrent time information in Baguio, PH. |

The versatility of β-nitrostyrenes in MCRs extends beyond the Barton-Zard reaction. Other multicomponent strategies have been developed to access diverse pyrrole structures. For instance, polysubstituted pyrrole derivatives can be synthesized in a one-pot, four-component reaction involving anilines, β-dicarbonyl compounds, and β-nitrostyrene derivatives. nih.gov Another four-component approach utilizes two primary amines, diketene, and a nitrostyrene to form highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions. nih.gov These methods highlight the role of this compound as a key electrophile that undergoes an initial Michael addition to trigger the cascade of reactions leading to the heterocyclic product. nih.govnih.gov

Intermediate in the Preparation of Complex Pharmaceutical Scaffolds

Synthesis of Amphetamine-like Drugs (e.g., p-Methoxyamphetamine)

Substituted β-nitrostyrenes are well-documented intermediates in the synthesis of amphetamine-like drugs. rsc.org Specifically, 4-methoxy-β-methyl-β-nitrostyrene serves as a direct precursor to p-Methoxyamphetamine (PMA). rsc.org The synthesis route involves the condensation of an appropriate benzaldehyde (B42025) (p-anisaldehyde) with a nitroalkane (nitroethane) to form the nitrostyrene intermediate, followed by reduction. researchgate.net

The conversion of the nitrostyrene intermediate to the final phenethylamine (B48288) product is achieved through reduction. The standard and most commonly applied procedure for this step is the use of lithium aluminum hydride (LiAlH4). researchgate.net This powerful reducing agent effectively reduces both the nitro group and the carbon-carbon double bond of the nitrostyrene to afford the saturated primary amine, p-Methoxyamphetamine. researchgate.net

| Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| 4-Methoxy-β-methyl-β-nitrostyrene | Lithium Aluminum Hydride (LiAlH4) | p-Methoxyamphetamine (PMA) | researchgate.netrsc.org |

Biological and Pharmacological Research on 4 Methoxy Beta Nitrostyrene and Its Derivatives

Anticancer Activities and Molecular Mechanisms of Action

The β-nitrostyrene family of compounds has garnered attention for a range of biological activities, including anticancer properties. Research indicates that these compounds can suppress the proliferation of various cancer cells and trigger programmed cell death. nih.govresearchgate.net A notable derivative, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), has been a particular focus of investigation for its anticancer effects in cell lines for cervical, oral, breast, colorectal, and lung cancers. nih.govnih.govkmu.edu.twresearchgate.netnih.gov

Studies have demonstrated that β-nitrostyrene derivatives, such as CYT-Rx20, effectively reduce the viability of cancer cells. nih.govresearchgate.net This cytotoxic effect is largely attributed to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. nih.govresearchgate.netresearchgate.net Treatment of various cancer cell lines with CYT-Rx20 has been shown to result in caspase-associated apoptotic cell death. nih.govkmu.edu.tw

The apoptotic process induced by these compounds involves the activation of the caspase family of enzymes. Research on CYT-Rx20 in oral and cervical cancer cells revealed increased levels of cleaved caspases-3, -7, and -9. nih.govkmu.edu.tw The activation of this caspase cascade is a hallmark of apoptosis. A key downstream event in this pathway is the cleavage of Poly(ADP-ribose) Polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a well-established indicator of apoptosis, and studies have consistently shown that treatment with CYT-Rx20 leads to increased levels of cleaved PARP in cancer cells. researchgate.netnih.govkmu.edu.tw

Table 1: Effect of CYT-Rx20 on Apoptotic Markers in Cancer Cells

| Cancer Type | Key Findings | Reference |

| Oral Cancer | Increased levels of cleaved caspases-9, 3, 7, and cleaved PARP. | kmu.edu.tw |

| Breast Cancer | Activation of the caspase cascade and increased PARP cleavage. | researchgate.net |

| Cervical Cancer | Increased protein expression of cleaved caspase-3, cleaved caspase-9, and cleaved PARP. | nih.gov |

| Colorectal Cancer | Underwent caspase-associated apoptotic cell death. | nih.gov |

| Lung Cancer | Increased protein levels of cleaved-caspase families. | researchgate.netnih.gov |

Induction of Cytotoxicity and Programmed Cell Death

Chromatin Condensation and Membrane Blebbing

Chromatin condensation is a characteristic morphological change that occurs during apoptosis, where the chromatin compacts into dense structures at the periphery of the nucleus. nih.gov This process, along with DNA fragmentation, is a key indicator of apoptotic cell death. nih.gov While direct microscopic evidence of chromatin condensation and the associated membrane blebbing specifically for 4-Methoxy-beta-nitrostyrene (B1199639) is not detailed in the provided research, the consistent and robust induction of caspase-mediated apoptosis and PARP cleavage by its derivative CYT-Rx20 strongly implies the occurrence of these classical apoptotic morphologies. researchgate.netkmu.edu.tw

Compounds belonging to the β-nitrostyrene family have been shown to suppress the proliferation of cancer cells. nih.govresearchgate.net The derivative CYT-Rx20, for instance, has demonstrated a significant reduction in the viability of breast, colorectal, and lung cancer cells, thereby inhibiting their proliferation. nih.govresearchgate.netresearchgate.net This inhibition is closely linked to the compound's ability to interfere with the cell cycle, a tightly regulated process that governs cell division.

A primary mechanism by which β-nitrostyrene derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest, specifically at the G2/M checkpoint. nih.govresearchgate.netresearchgate.net This prevents the cells from entering mitosis and subsequently dividing. Studies on colorectal and lung cancer cells treated with CYT-Rx20 have shown a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net This arrest is orchestrated by modulating the expression of key cell cycle regulatory proteins. In colorectal cancer cells, CYT-Rx20 treatment led to the upregulation of phospho-ERK, cyclin B1, phospho-cdc2 (Tyr15), aurora A, and aurora B, while downregulating cdc25A and cdc25C. nih.gov

Table 2: Modulation of G2/M Phase Regulatory Proteins by CYT-Rx20 in Colorectal Cancer Cells

| Protein | Effect of CYT-Rx20 Treatment | Role in Cell Cycle |

| phospho-ERK | Upregulated | Signaling pathway component |

| Cyclin B1 | Upregulated | Key regulator of G2/M transition |

| phospho-cdc2 (Tyr15) | Upregulated | Inhibitory phosphorylation, prevents mitotic entry |

| Aurora A | Upregulated | Mitotic kinase |

| Aurora B | Upregulated | Mitotic kinase |

| cdc25A | Downregulated | Phosphatase that activates cyclin-dependent kinases |

| cdc25C | Downregulated | Phosphatase that activates cyclin-dependent kinases |

Modulation of Intracellular Signaling Pathways

The anticancer effects of this compound derivatives are also mediated through their influence on critical intracellular signaling pathways. A recurring theme in the research is the induction of reactive oxygen species (ROS). nih.govresearchgate.netnih.govkmu.edu.tw Treatment with CYT-Rx20 has been found to cause an accumulation of intracellular ROS in various cancer cells, including breast, cervical, and colorectal cancer cells. nih.govresearchgate.netnih.gov

This increase in ROS appears to be a central event, leading to subsequent DNA damage and mitochondrial dysfunction, which in turn contribute to apoptosis. nih.govnih.gov The effects of CYT-Rx20 on cell viability and apoptosis could be reversed by pretreatment with thiol antioxidants, underscoring the critical role of ROS in its mechanism of action. nih.govnih.gov Furthermore, mitochondrial dysfunction can trigger Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov In line with this, treatment with CYT-Rx20 has been shown to increase the protein expression of phospho-p38 and phospho-ERK, indicating an activation of these stress-related signaling cascades. nih.gov In breast cancer cells, the cell death and autophagy induced by CYT-Rx20 were found to be mediated through the ROS-mediated MEK/ERK pathway. researchgate.net

PI3K/AKT and STAT3 Pathway Inhibition

The PI3K/AKT and STAT3 signaling pathways are crucial for cell survival, proliferation, and migration. In esophageal cancer, the β-nitrostyrene derivative CYT-Rx20 has been shown to decrease cell viability and migration by suppressing both the PI3K/AKT and STAT3 pathways. nih.govplos.org Studies have demonstrated that CYT-Rx20 induces cytotoxicity in esophageal cancer cells by promoting apoptosis, a process marked by the activation of the caspase cascade and cleavage of poly(ADP-ribose) polymerase (PARP). nih.govplos.org Furthermore, this compound inhibits the migration and invasion of esophageal cancer cells by regulating the expression of markers involved in the epithelial to mesenchymal transition (EMT). nih.govplos.org

Interestingly, the anti-cancer effects of CYT-Rx20 appear to be linked to the phenomenon of oncogene addiction. When esophageal cancer cells were co-treated with activators of AKT (SC79) or STAT3 (colivelin), the cytotoxicity and anti-migratory effects of CYT-Rx20 were enhanced, suggesting that the cancer cells are highly dependent on these pathways for their survival and motility. nih.gov In vivo studies using xenograft tumor-bearing mice confirmed these findings, showing that treatment with CYT-Rx20 resulted in reduced tumor growth accompanied by decreased expression of phospho-AKT and phospho-STAT3. nih.gov

| Pathway Component | Effect of CYT-Rx20 | Cancer Type | Reference |

| Phospho-AKT | Decreased Expression | Esophageal | nih.gov |

| Phospho-STAT3 | Decreased Expression | Esophageal | nih.gov |

Reactive Oxygen Species (ROS)-Mediated MEK/ERK Pathway Modulation

Reactive oxygen species (ROS) are known to act as signaling molecules that can influence various cellular pathways, including those involved in cancer cell proliferation and death. Research has shown that CYT-Rx20 induces cell death and autophagy in breast cancer cells through a mechanism involving ROS-mediated modulation of the MEK/ERK pathway. plos.orgresearchgate.net Treatment with CYT-Rx20 leads to an increase in intracellular ROS formation. researchgate.net This increase in ROS is linked to the activation of the MEK/ERK signaling pathway, as evidenced by the elevated expression of phospho-ERK1/2 in treated cells. researchgate.net

The crucial role of ROS in this process was demonstrated by experiments using the antioxidant N-acetyl-L-cysteine (NAC). Pre-treatment with NAC significantly reversed the CYT-Rx20-induced cell death and the expression of key autophagy markers like Beclin-1 and LC-3, as well as the phosphorylation of ERK1/2. researchgate.net Similarly, in colorectal cancer cells, CYT-Rx20 treatment was found to upregulate the protein expression of phospho-ERK. nih.gov The anti-mitotic effect of CYT-Rx20 in these cells was suppressed by a MEK/ERK inhibitor (U0126), further suggesting that ROS/MEK/ERK signaling is a key mediator of its anti-cancer activity. nih.gov

| Modulator | Effect on CYT-Rx20 Action | Pathway Affected | Cancer Type | Reference |

| N-acetyl-L-cysteine (NAC) | Reverses cytotoxicity | ROS/MEK/ERK | Breast | researchgate.net |

| U0126 (MEK/ERK Inhibitor) | Suppresses anti-mitotic effect | MEK/ERK | Colorectal | nih.gov |

Induction of DNA Damage and Mitochondrial Dysfunction

In addition to modulating signaling pathways, CYT-Rx20 has been found to exert its anti-cancer effects by inducing DNA damage and mitochondrial dysfunction. nih.govnih.gov In human colorectal cancer cells, treatment with this β-nitrostyrene derivative led to a reduction in cell viability and the induction of DNA damage. nih.govnih.gov This damage was accompanied by cell cycle arrest at the G2/M phase. nih.gov

The compound's impact on mitochondria, the primary source of cellular ROS, is a key aspect of its mechanism. nih.gov CYT-Rx20 treatment was observed to increase intracellular ROS levels, lead to a loss of mitochondrial membrane potential (ΔΨm), and cause a depletion of glutathione (GSH), a critical cellular antioxidant. researchgate.net The effects on cell viability and mitochondrial membrane potential were significantly reversed when cells were pretreated with thiol antioxidants, indicating that the damage is mediated by oxidative stress. researchgate.net This induction of ROS and subsequent mitochondrial dysfunction is believed to be a central mechanism through which CYT-Rx20 inhibits the growth of cancer cells. nih.govoncotarget.com

| Cellular Effect | Observation Post CYT-Rx20 Treatment | Cancer Type | Reference |

| DNA Damage | Increased | Colorectal | nih.govnih.gov |

| Cell Cycle | Arrest at G2/M phase | Colorectal, Breast | researchgate.netnih.gov |

| Mitochondrial Membrane Potential | Decreased (Loss of ΔΨm) | Lung | researchgate.net |

| Intracellular ROS | Increased | Lung, Breast, Colorectal | researchgate.netnih.govresearchgate.net |

| Glutathione (GSH) | Depleted | Lung | researchgate.net |

Anti-Tumorigenic Effects in in vivo Models

The anti-cancer activities of CYT-Rx20 observed in cell cultures have been corroborated by studies using in vivo animal models, demonstrating its potential as a therapeutic agent.

In nude mice bearing subcutaneous xenografts of human colorectal cancer cells (HCT116), treatment with CYT-Rx20 significantly inhibited tumor growth compared to control groups. nih.gov Over a 22-day treatment period, the average tumor volume in the control group reached 1254.25 ± 129.84 mm³, whereas in the CYT-Rx20 treated group, it was significantly lower at 721.60 ± 166.88 mm³. nih.gov Analysis of the tumor tissues from these xenografts revealed elevated protein expression of markers for DNA damage (γH2AX) and cell cycle regulation (aurora A, aurora B), as well as increased levels of phospho-ERK and malondialdehyde (MDA), an indicator of oxidative stress. nih.gov These findings confirm that the mechanisms of action observed in vitro, including the induction of DNA damage and ROS-mediated signaling, are also active in vivo. nih.gov

The efficacy of CYT-Rx20 has also been demonstrated against breast cancer. In a nude mice xenograft study using an orthotopic model, CYT-Rx20 significantly reduced tumor growth. researchgate.net Immunohistochemical analysis of the tumor tissues from mice treated with CYT-Rx20 showed elevated expression of phospho-ERK1/2 and the autophagy marker LC-3. researchgate.net This provides in vivo evidence that CYT-Rx20 induces autophagy and modulates the MEK/ERK pathway in breast tumors, consistent with the findings from in vitro studies. plos.orgresearchgate.net

The anti-tumorigenic properties of CYT-Rx20 extend to esophageal cancer. In a xenograft mouse model using implanted esophageal cancer cells, CYT-Rx20 treatment significantly reduced tumor growth. nih.gov This reduction in tumor size was associated with decreased expression of the proliferation marker Ki-67, as well as phospho-AKT and phospho-STAT3, within the tumor tissue. nih.govplos.org Furthermore, in a more complex orthotopic esophageal cancer mouse model, CYT-Rx20 not only decreased primary tumor growth but also reduced lung metastasis. nih.govplos.org The tumors in treated mice again showed reduced expression of Ki-67 and phospho-STAT3. nih.gov These results highlight the potential of this β-nitrostyrene derivative to combat both the growth and metastatic spread of esophageal cancer. nih.govplos.org

| Cancer Model | Key In Vivo Findings | Compound | Reference |

| Colorectal Cancer Xenograft | Significantly inhibited tumor growth; Increased γH2AX, phospho-ERK, and MDA in tumors. | CYT-Rx20 | nih.govnih.gov |

| Breast Cancer Orthotopic Xenograft | Significantly reduced tumor growth; Elevated phospho-ERK1/2 and LC-3 in tumors. | CYT-Rx20 | researchgate.net |

| Esophageal Cancer Xenograft | Significantly reduced tumor growth; Decreased Ki-67, phospho-AKT, and phospho-STAT3. | CYT-Rx20 | nih.govplos.org |

| Esophageal Cancer Orthotopic Model | Decreased tumor growth and lung metastasis. | CYT-Rx20 | nih.govplos.org |

Interaction with Protein Phosphatases

Research into the direct interaction of this compound with specific protein phosphatases is an emerging area. The focus has been on enzymes that are key regulators of cellular processes and are often implicated in disease.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant regulator in multiple signal transduction pathways and is considered a therapeutic target for conditions like diabetes, obesity, and cancer. nih.govmdpi.com The broader class of trans-β-nitrostyrene (TBNS) compounds, to which this compound belongs, has been identified as slow-binding, reversible inhibitors of PTP1B. bohrium.com

Studies have shown that TBNS and its derivatives can act as phosphotyrosine mimetics, binding to the active site of PTP1B. bohrium.com The proposed mechanism involves an initial noncovalent binding, followed by a nucleophilic attack from the cysteine residue (Cys-215) in the PTP1B active site on the nitro group of the TBNS compound. This forms a reversible, covalent adduct, leading to the inhibition of the enzyme. bohrium.com One study found that TBNS inhibited PTP1B with a half-maximal inhibitory concentration (IC50) of 2.5 μM. bohrium.com Further research on 3,4-dimethoxy-β-nitrostyrene derivatives also explored their potential as PTP1B inhibitors through molecular docking simulations. mdpi.com

Protein Phosphatase 2A (PP2A) Inhibition

Current scientific literature available through the conducted searches does not provide specific research findings on the direct inhibition of Protein Phosphatase 2A (PP2A) by this compound. While the β-nitrostyrene family of compounds is known for a range of biological activities, their specific interaction with PP2A has not been detailed in the accessible resources.

Inhibition of Cancer Cell Adhesion and Migration Mechanisms

The metastatic spread of cancer cells is a complex process critically dependent on cell adhesion and migration. Research has focused on the ability of nitrostyrene (B7858105) derivatives to interfere with these mechanisms.

Suppression of β1 Integrin and Surface Protein Disulfide Isomerase

A derivative of β-nitrostyrene, 3,4-methylenedioxy-β-nitrostyrene (MNS), has been shown to significantly inhibit the adhesion and migration of human triple-negative breast cancer cells. The mechanism of this action involves the suppression of β1 integrin function and the activity of surface protein disulfide isomerase (PDI).

Antimicrobial Efficacy and Mechanistic Investigations

The β-nitrostyrene scaffold has been recognized as a potential pharmacophore for antimicrobial activity. uc.pt These compounds have been evaluated against a variety of pathogenic bacteria to determine their spectrum of activity and potency.

Antibacterial Spectrum and Potency

Derivatives of β-nitrostyrene have demonstrated activity against both Gram-positive and Gram-negative bacteria. chemisgroup.us Studies have evaluated their efficacy against standard strains and clinical isolates, including antibiotic-resistant variants. uc.pt

One comprehensive study synthesized a series of β-nitrostyrene derivatives to investigate their structure-activity relationship. The findings indicated that, in general, β-nitrostyrene compounds showed lower activity compared to their β-methyl-β-nitrostyrene counterparts. nih.govresearchgate.net The activity was particularly noted against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. nih.govresearchgate.net For instance, the derivative 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene showed notable activity against these Gram-positive organisms. nih.gov The research also suggested that the antibacterial activity of these derivatives is not compromised by the resistance mechanisms found in certain antibiotic-resistant strains of Salmonella and Enterococcus. uc.pt Other research has explored these compounds as quorum sensing inhibitors, which can disrupt bacterial biofilm formation and virulence factor production in pathogens like Serratia marcescens. nih.gov

Below is a data table summarizing the minimum inhibitory concentration (MIC) values for a selection of β-nitrostyrene derivatives against various bacterial strains, as reported in the literature.

Table 1. In vitro Antibacterial Activity of Selected β-Nitrostyrene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|---|

| 3,4-Dihydroxy-β-methyl-β-nitrostyrene | Escherichia coli ATCC 25922 | 64 |

| 3,4-Dihydroxy-β-methyl-β-nitrostyrene | Pseudomonas aeruginosa ATCC 27853 | 256 |

| 3,4-Dihydroxy-β-methyl-β-nitrostyrene | Staphylococcus aureus ATCC 25923 | 128 |

| 3,4-Dihydroxy-β-methyl-β-nitrostyrene | Enterococcus faecalis ATCC 29212 | 128 |

| 3-Hydroxy-4-methoxy-β-nitrostyrene | Escherichia coli ATCC 25922 | 256 |

| 3-Hydroxy-4-methoxy-β-nitrostyrene | Staphylococcus aureus ATCC 25923 | 256 |

| 3-Hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Staphylococcus aureus ATCC 25923 | 128 |

| 3-Hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Enterococcus faecalis ATCC 29212 | 128 |

Data sourced from a study on the structure-property-activity relationship of β-nitrostyrene derivatives. uc.pt

Antifungal Activities against Pathogenic Fungi

The antifungal potential of β-nitrostyrene derivatives has been investigated against human pathogenic fungi, notably Candida albicans. researchgate.net These compounds have demonstrated the ability to inhibit the growth of various pathogenic Candida species. Research has shown that certain β-nitrostyrene derivatives exhibit strong antifungal activity, even against drug-resistant clinical isolates. researchgate.net Mechanistically, it is suggested that these compounds impact the fungal cell wall, leading to morphological changes and displaying a mode of action similar to known cell wall perturbing agents. researchgate.net

Antileishmanial Activity against Leishmania donovani

The promising antifungal properties of β-nitrostyrenes prompted investigations into their potential against parasites with morphological similarities, such as Leishmania. nih.gov A series of β-nitrostyrenes have been synthesized and evaluated for their in vitro antileishmanial activities against Leishmania donovani promastigotes and intracellular amastigotes. nih.gov

Research has identified that specific substitutions on the β-nitrostyrene scaffold are crucial for activity. One study highlighted a derivative featuring a methoxy (B1213986) group at the para-position (as in this compound) combined with a methyl substituent at the β-position, which demonstrated remarkable antileishmanial effects against both promastigote and amastigote forms of L. donovani. nih.gov Another compound with a para-hydroxy group and a β-ethyl substitution also showed significant activity. nih.govnih.gov These findings position β-nitrostyrenes as valuable lead compounds for the development of new antileishmanial therapeutics. nih.gov

| Compound/Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| β-Nitrostyrene derivatives | Candida albicans | Strong antifungal potential, impacts cell wall morphology. | researchgate.net |

| 4-Methoxy-β-methyl-β-nitrostyrene | Leishmania donovani (promastigotes and amastigotes) | Demonstrated remarkable anti-leishmanial effects. | nih.gov |

| 4-Hydroxy-β-ethyl-β-nitrostyrene | Leishmania donovani | Showed significant anti-leishmanial activity. | nih.gov |

Cardiovascular Pharmacological Actions

Vasorelaxant Effects in Vascular Preparations

The synthetic nitro compound, trans-4-methoxy-β-nitrostyrene, has been studied for its effects on the cardiovascular system, specifically its ability to induce vasorelaxation. nih.gov In isolated small resistance arteries from spontaneously hypertensive rats, the compound caused effective vasorelaxation in vessels pre-contracted with noradrenaline. nih.gov This vasorelaxant effect is mediated by both endothelium-dependent and endothelium-independent mechanisms. nih.govresearchgate.net The endothelium-dependent component involves the activation of the Akt/eNOS/NO pathway. nih.gov The endothelium-independent action directly targets the vascular smooth muscle. nih.gov

A key mechanism for the endothelium-independent vasorelaxant effect of trans-4-methoxy-β-nitrostyrene is the direct stimulation of the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle. nih.govresearchgate.net Termed a novel sGC stimulator, the compound activates this pathway through a nitric oxide (NO)-independent mechanism. researchgate.netnih.gov This activation leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG). nih.gov

The downstream effects of sGC/cGMP/PKG pathway activation include the inhibition of Ca²⁺ influx from the extracellular environment and the inhibition of IP₃-sensitive intracellular Ca²⁺ release, ultimately leading to smooth muscle relaxation and vasodilation. nih.govresearchgate.net The introduction of the methoxy group into the aromatic ring is thought to stabilize the molecule, enhancing its interaction with sGC. researchgate.net

Hypotensive and Bradycardiac Responses in in vivo Models

Intravenous administration of T4MN in spontaneously hypertensive rats (SHRs) elicits dose-dependent hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate). nih.gov These cardiovascular responses are notably biphasic, characterized by an initial rapid onset (phase 1) followed by a second phase. nih.gov The magnitude of these effects is significantly greater for T4MN when compared to its parent compound, β-nitrostyrene (1-nitro-2-phenylethene or NPe). nih.gov For instance, the vago-vagal reflex is evident at a dose of 0.05 mg/kg for T4MN, whereas for NPe, a higher dose of 0.3 mg/kg is required to elicit a similar initial response. nih.gov

| Compound | Dose Range (mg/kg, i.v.) | Observed Effects | Potency Comparison |

|---|---|---|---|

| T4MN | 0.03–0.5 | Dose-dependent, biphasic hypotension and bradycardia | T4MN is approximately 30 times more potent than NPe in recruiting chemosensitive pulmonary vagal afferent fibers. researchgate.net |

| NPe | 0.03–3 | Dose-dependent, biphasic hypotension and bradycardia |

The initial, rapid hypotensive and bradycardiac responses (phase 1) induced by intravenous T4MN are attributed to the activation of a vago-vagal reflex. nih.govnih.gov This is evidenced by the fact that these phase 1 responses are prevented by bilateral cervical vagotomy or perineural treatment of the vagus nerves with capsaicin, which blocks sensory C-fiber conduction. nih.gov Furthermore, when T4MN is injected into the left ventricle, thereby bypassing the pulmonary circulation where the sensory nerve endings for this reflex are located, the phase 1 responses are absent. nih.gov This reflex does not appear to involve the activation of vanilloid TRPV1 or serotonin 5-HT3 receptors on the vagal pulmonary sensory nerves. nih.govnih.gov

Amelioration of Pulmonary Arterial Hypertension (PAH)

The vasorelaxant properties of T4MN on the pulmonary artery suggest its potential as a therapeutic agent for pulmonary arterial hypertension (PAH). frontiersin.org Studies on isolated rat pulmonary artery rings have shown that T4MN causes concentration-dependent vasorelaxation, an effect that is more potent than that of its parent compound, NPe. frontiersin.org The mechanism in the pulmonary artery involves the activation of soluble guanylate cyclase and potassium channels, as well as the inhibition of calcium influx through L-type calcium channels. frontiersin.org In a study using a monocrotaline-induced PAH rat model, oral treatment with T4MN was shown to have a beneficial effect. uc.pt The treatment led to a reduction in right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary artery remodeling, indicating an amelioration of the PAH condition. uc.pt

| Parameter | Effect of T4MN Treatment |

|---|---|

| Right Ventricular Systolic Pressure | Reduced |

| Right Ventricular Hypertrophy | Reduced |

| Pulmonary Artery Remodeling | Reduced |

Anti-inflammatory Properties

While the anti-inflammatory profile of this compound is not extensively documented, research into structurally related compounds provides insight into the potential anti-inflammatory mechanisms of the nitrostyrene chemical class.

There is currently no direct scientific evidence to suggest that this compound specifically inhibits the NLRP3 inflammasome. However, extensive research has been conducted on a closely related derivative, 3,4-methylenedioxy-β-nitrostyrene (MNS). Studies have identified MNS as a potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. MNS has been shown to block the assembly of the NLRP3 inflammasome, thereby preventing the release of pro-inflammatory cytokines. It is important to note that these findings are specific to MNS and cannot be directly extrapolated to this compound without further investigation.

Specific Inhibition of NLRP3 Inflammasome Activation

Mechanism of Inflammasome Assembly Blockade

Research into the anti-inflammatory properties of nitrostyrene derivatives has focused significantly on their interaction with the NLRP3 inflammasome, a key component of the innate immune system. nih.govnih.gov Studies on the closely related compound, 3,4-methylenedioxy-β-nitrostyrene (MNS), reveal a specific mechanism of action that prevents the activation of the NLRP3 inflammasome by physically blocking its assembly. nih.govresearchgate.net

The activation of the NLRP3 inflammasome is a multi-step process that culminates in the formation of a large protein complex. A critical step in this process is the self-assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into large aggregates known as "ASC specks." nih.govnih.gov These specks serve as a platform for the activation of caspase-1, which in turn processes pro-inflammatory cytokines. MNS has been shown to specifically prevent the formation of these NLRP3-mediated ASC specks and inhibit ASC oligomerization. nih.govresearchgate.net This blockade of inflammasome assembly occurs without affecting upstream events such as potassium efflux, which is a common trigger for NLRP3 activation. nih.govnih.gov The inhibitory action is attributed to the direct binding of MNS to the NLRP3 protein, thereby preventing the conformational changes necessary for its activation and subsequent recruitment of ASC. nih.govnih.gov

Inhibition of NLRP3 ATPase Activity

The function of the NLRP3 protein is critically dependent on its ATPase activity, which is the enzymatic hydrolysis of ATP. This process is believed to be essential for the conformational changes that lead to NLRP3 oligomerization and activation. nih.gov Investigations have demonstrated that nitrostyrene compounds, such as 3,4-methylenedioxy-β-nitrostyrene (MNS), directly inhibit this NLRP3 ATPase activity. nih.govresearchgate.netresearchgate.net

By inhibiting the ATPase function, MNS effectively blocks the inflammasome assembly process at a fundamental level. nih.gov Immunoprecipitation and mass spectrometry studies suggest that MNS directly targets both the nucleotide-binding oligomerization domain (NOD or NACHT) and the leucine-rich repeat (LRR) domain of the NLRP3 protein. nih.govresearchgate.net The binding to these domains interferes with the protein's ability to hydrolyze ATP, thus preventing its activation. nih.govmdpi.com The nitrovinyl group of the MNS molecule has been identified as being essential for this inhibitory activity. nih.govresearchgate.net This direct inhibition of NLRP3 ATPase activity underscores a key molecular mechanism by which these compounds exert their anti-inflammatory effects. nih.govresearchgate.net

Specificity Profile Against Other Inflammasomes (e.g., NLRC4, AIM2)

An important aspect of the therapeutic potential of any inflammasome inhibitor is its specificity. Research has shown that the inhibitory action of 3,4-methylenedioxy-β-nitrostyrene (MNS) is highly specific to the NLRP3 inflammasome. nih.govnih.gov In studies using concentrations of MNS that completely abrogated NLRP3 activation, the compound had no effect on the activation of other important inflammasomes, such as NLRC4 and AIM2 (Absent in Melanoma 2). nih.govnih.govresearchgate.net

The NLRC4 inflammasome is typically activated by bacterial components like flagellin, while the AIM2 inflammasome responds to the presence of foreign double-stranded DNA in the cytoplasm. The inability of MNS to inhibit these pathways highlights its selective interaction with the NLRP3 protein. nih.govnih.gov This specificity is a desirable characteristic for a therapeutic agent, as it would allow for the targeted suppression of NLRP3-driven inflammation without broadly compromising the host's innate immune responses mediated by other inflammasome pathways. researchgate.netnih.gov

Antiplatelet Activity